2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde
CAS No.:
Cat. No.: VC18201491
Molecular Formula: C16H22O5
Molecular Weight: 294.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22O5 |
|---|---|
| Molecular Weight | 294.34 g/mol |
| IUPAC Name | 2,4-bis(methoxymethoxy)-3-(3-methylbut-2-enyl)benzaldehyde |
| Standard InChI | InChI=1S/C16H22O5/c1-12(2)5-7-14-15(20-10-18-3)8-6-13(9-17)16(14)21-11-19-4/h5-6,8-9H,7,10-11H2,1-4H3 |
| Standard InChI Key | NVFHYWPVSFQMCN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCC1=C(C=CC(=C1OCOC)C=O)OCOC)C |
Introduction
Structural and Synthetic Characteristics
Molecular Architecture
2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde features a benzaldehyde core modified with two MOM groups and a 3-methylbut-2-en-1-yl (prenyl) side chain. The MOM groups (–OCH2OCH3) serve as protective moieties for hydroxyl groups, enhancing stability during synthetic manipulations. The prenyl group contributes to lipophilicity, influencing membrane permeability and target interactions .
Key Structural Features:
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Aldehyde functional group: Enables participation in condensation and nucleophilic addition reactions.
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MOM-protected hydroxyls: Provide steric protection against oxidation and enzymatic degradation.
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Prenyl substituent: Imparts hydrophobicity and potential bioactivity through terpene-like interactions.
Synthetic Pathways
The synthesis of this compound typically involves sequential protection, alkylation, and oxidation steps:
Step 1: Protection of Hydroxyl Groups
Starting with 2,4-dihydroxybenzaldehyde, methoxymethylation is achieved using sodium hydride (NaH) and methoxymethyl chloride (MOM-Cl) in dimethylformamide (DMF). This step selectively protects the hydroxyl groups at positions 2 and 4 .
Step 2: Prenylation
The prenyl group is introduced via alkylation using 3-methylbut-2-en-1-yl bromide under basic conditions (e.g., K2CO3 or NaH). Reaction optimization studies indicate that polar aprotic solvents like DMF improve yield by stabilizing the transition state .
Step 3: Oxidation and Purification
Final oxidation of intermediates to the aldehyde is accomplished using mild oxidizing agents such as pyridinium chlorochromate (PCC). Purification via silica gel chromatography (petroleum ether/ethyl acetate gradients) yields the target compound in >90% purity .
Synthetic Challenges:
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Regioselectivity: Competing alkylation at unprotected hydroxyl sites necessitates precise temperature control.
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Stability of MOM Groups: Acidic conditions during workup may lead to premature deprotection, requiring neutral pH maintenance.
Physicochemical Properties
Spectral Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl3): Signals at δ 10.2 (aldehyde proton), δ 5.2–5.4 (olefinic protons from prenyl), and δ 3.3–3.5 (MOM methoxy groups) .
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¹³C NMR: Peaks at δ 192.1 (aldehyde carbon), δ 154.2 (aryl carbons adjacent to MOM groups), and δ 121.5 (prenyl double bond) .
High-Resolution Mass Spectrometry (HRMS):
Fourier-Transform Infrared Spectroscopy (FTIR):
Solubility and Stability
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Solubility: Highly soluble in chloroform, DMF, and THF; sparingly soluble in water (<0.1 mg/mL).
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Stability: Stable at room temperature under inert atmospheres but prone to aldehyde oxidation under prolonged light exposure.
Biological Activity and Mechanisms
Anti-Inflammatory Effects
Structural analogs of this compound, such as 4-hydroxy-3-prenylbenzaldehyde derivatives, suppress pro-inflammatory mediators (e.g., NO, IL-6) in RAW264.7 macrophages by inhibiting the MAPK pathway . The MOM groups in the target compound likely enhance bioavailability by reducing first-pass metabolism.
Table 1: Cytotoxicity of Structural Analogs
| Compound | Cell Line (IC₅₀, µM) | Mechanism |
|---|---|---|
| 4-Hydroxy-3-prenylbenzaldehyde | MCF-7 (3.1) | Caspase-3 activation |
| MOM-protected analog | HeLa (5.2) | ROS generation |
Comparative Analysis with Structural Analogs
Impact of MOM Protection
Compared to hydroxylated analogs, the MOM-protected derivative exhibits:
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Enhanced metabolic stability: Reduced glucuronidation in hepatic microsomes .
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Improved blood-brain barrier penetration: LogP increased from 2.1 (hydroxyl analog) to 3.4 .
Role of Prenyl Substituents
Prenyl-containing derivatives show 2–3× greater anti-inflammatory activity than non-prenylated counterparts, attributed to hydrophobic interactions with kinase active sites .
Applications and Future Directions
Synthetic Utility
This compound serves as a precursor in the synthesis of:
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Natural product analogs: E.g., prenylated coumarins and flavonoids.
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Drug candidates: Hybrid molecules combining benzaldehyde and terpene pharmacophores.
Pharmacological Prospects
Ongoing research focuses on:
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Optimizing bioavailability: Prodrug strategies to mask the aldehyde group.
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Targeted delivery: Nanoparticle encapsulation for enhanced tumor accumulation.
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